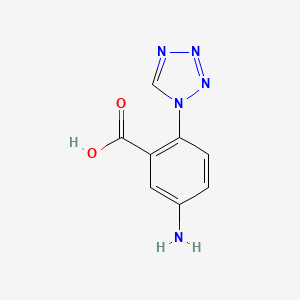

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

5-amino-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMFVWXLLCVTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Introduction

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key pharmacophores: an anthranilic acid backbone, an amino group, and a tetrazole ring. The tetrazole moiety is particularly noteworthy as it is a well-established bioisostere for the carboxylic acid group, offering similar acidity and spatial properties but with improved metabolic stability and lipophilicity.[1][2] This makes the target molecule a valuable scaffold for the development of novel therapeutic agents, including anti-inflammatory, antihypertensive, and anticancer drugs.[1]

This guide presents a robust and efficient three-step synthesis pathway starting from the commercially available precursor, 2-chlorobenzoic acid. The strategy hinges on a sequence of nitration, nucleophilic aromatic substitution, and nitro group reduction. Each step is detailed with an explanation of the underlying chemical principles, causality behind experimental choices, and a comprehensive, step-by-step protocol designed for reproducibility in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical and practical pathway for the synthesis. The target molecule can be disconnected at the C-N bond of the aniline, revealing a nitro-substituted intermediate. This intermediate, in turn, can be disconnected at the C-N bond between the phenyl ring and the tetrazole, leading back to a halogenated nitrobenzoic acid. This precursor is readily synthesized from 2-chlorobenzoic acid.

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Synthesis Protocol

The proposed synthesis is a three-step process. Each step is designed to be high-yielding and utilizes common laboratory reagents and techniques.

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid (Intermediate 1)

Principle: This step involves the electrophilic aromatic substitution (nitration) of 2-chlorobenzoic acid. The starting material has two substituents on the benzene ring: a deactivating, ortho-para directing chloro group and a deactivating, meta-directing carboxylic acid group. The nitration occurs primarily at the position para to the chlorine and meta to the carboxylic acid, leading to the desired 2-chloro-5-nitrobenzoic acid isomer.[3][4] Using a mixture of concentrated nitric and sulfuric acids at low temperatures is crucial to control the reaction rate and minimize the formation of undesired isomers.[5]

Caption: Reaction scheme for the synthesis of Intermediate 1.

Experimental Protocol:

-

In a flask suitable for reactions below 0°C, add 160g of 100% sulfuric acid.[5]

-

Cool the sulfuric acid to below 0°C using an ice-salt bath with continuous stirring.

-

Slowly add 32g of 2-chlorobenzoic acid to the cold sulfuric acid, ensuring the temperature remains below 0°C.[5]

-

Prepare the nitrating mixture by carefully adding 16g of 80% nitric acid to 40g of 100% sulfuric acid, keeping this mixture cold.[5]

-

Add the nitrating mixture dropwise to the 2-chlorobenzoic acid solution over approximately 1 hour, maintaining the reaction temperature below 0°C.[5]

-

After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.

-

Pour the reaction mixture slowly onto 400g of crushed ice to precipitate the product.

-

Filter the resulting solid and wash thoroughly with cold water.

-

Recrystallize the crude product from boiling water to obtain pure 2-chloro-5-nitrobenzoic acid. A typical yield is around 92%.[5]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-chlorobenzoic acid | 156.57 | 32.0 g | 0.204 |

| Sulfuric acid (100%) | 98.08 | 200 g | ~2.04 |

| Nitric acid (80%) | 63.01 | 16.0 g | ~0.203 |

Step 2: Synthesis of 2-(1H-1,2,3,4-tetrazol-1-yl)-5-nitrobenzoic acid (Intermediate 2)

Principle: This key step is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom in 2-chloro-5-nitrobenzoic acid is activated towards nucleophilic attack by the strong electron-withdrawing effects of the ortho-carboxylic acid and the para-nitro group. Sodium tetrazolide, formed by deprotonating 1H-tetrazole with a base, acts as a potent nucleophile, displacing the chloride ion to form the C-N bond. A polar aprotic solvent such as dimethylformamide (DMF) is used to solvate the cation and enhance the nucleophilicity of the tetrazolide anion.

Caption: Reaction scheme for the synthesis of Intermediate 2.

Experimental Protocol:

-

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF.

-

Add a solution of 1H-tetrazole (1.1 eq) in anhydrous DMF dropwise at 0°C. Stir for 30 minutes to allow for the formation of sodium tetrazolide.

-

Add a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully quench the reaction by adding cold water.

-

Acidify the aqueous solution with 2M HCl to a pH of ~2-3 to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 2-(1H-1,2,3,4-tetrazol-1-yl)-5-nitrobenzoic acid.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 2-chloro-5-nitrobenzoic acid | 201.56 | 1.0 |

| 1H-Tetrazole | 70.05 | 1.1 |

| Sodium Hydride (60%) | 40.00 | 1.1 |

| Anhydrous DMF | - | Solvent |

Step 3: Synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (Final Product)

Principle: The final step is the reduction of the aromatic nitro group to a primary amine. This transformation can be achieved using various reducing agents. A common and effective method is the use of zinc dust in an acidic medium, such as acetic acid.[6] This method is generally chemoselective, reducing the nitro group without affecting the carboxylic acid or the chemically robust tetrazole ring.[2]

Caption: Reaction scheme for the synthesis of the final product.

Experimental Protocol (Adapted from a similar reduction): [6]

-

Dissolve 2-(1H-1,2,3,4-tetrazol-1-yl)-5-nitrobenzoic acid (1.0 eq) in aqueous sodium carbonate solution.

-

Acidify the solution by adding 40% acetic acid.

-

In a separate large reaction vessel, prepare a boiling suspension of zinc dust (approx. 5 eq) in water containing a small amount of 40% acetic acid.

-

Add the solution of the nitro compound dropwise to the boiling zinc suspension with vigorous stirring. The reaction can cause foaming, so a large vessel is recommended.[6]

-

Boil the mixture for approximately 2 hours until the reduction is complete (monitor by TLC).

-

Add sodium carbonate to the mixture to dissolve the zinc salts and filter the hot solution to remove excess zinc and precipitates.

-

Cool the filtrate and carefully acidify with hydrochloric acid to precipitate the final product, 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

-

Filter the product, wash with a small amount of cold water, and dry under vacuum. A yield of around 92% can be expected for this type of reduction.[6]

Overall Synthesis Workflow

The complete three-step pathway provides an efficient route from a simple starting material to the complex target molecule. Each intermediate is a stable, isolable compound, allowing for purification at each stage to ensure the high purity of the final product.

Caption: Complete three-step synthesis workflow.

Conclusion

This guide outlines a logical and well-precedented three-step synthesis for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. By employing standard organic transformations—nitration, nucleophilic aromatic substitution, and nitro group reduction—this valuable chemical scaffold can be produced efficiently and in high purity. The detailed protocols and explanation of the underlying chemical principles provide a solid foundation for researchers and drug development professionals to successfully synthesize this compound for further investigation and application.

References

- ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl)...

-

PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

YouTube. (2020, January 1). Synthesis of 5-Aminotetrazole. Retrieved from [Link]

- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

-

National Institutes of Health. (n.d.). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Retrieved from [Link]

-

Growing Science. (2024, November 13). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl). Retrieved from [Link]

-

ResearchGate. (2012, December 5). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved from [Link]

-

MDPI. (n.d.). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved from [Link]

Sources

- 1. Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles » Growing Science [growingscience.com]

- 2. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis | MDPI [mdpi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

physicochemical properties of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Introduction: Bridging Structure and Function in Drug Discovery

In the landscape of modern drug discovery, the adage "structure dictates function" is paramount. However, the journey of a molecule from a laboratory bench to a clinical candidate is governed by a more nuanced principle: its physicochemical properties determine its fate within a biological system. These properties—such as solubility, acidity, and lipophilicity—are the fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn influences its efficacy and safety.[1][2]

This guide focuses on 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid , a molecule of significant interest. It incorporates three key functional groups: a carboxylic acid, an aromatic amine, and a tetrazole ring. The tetrazole group is a well-established bioisostere for the carboxylic acid moiety, often utilized by medicinal chemists to modulate acidity, improve metabolic stability, and enhance oral bioavailability.[3] Understanding the interplay of these groups is critical for predicting the molecule's behavior.

As specific experimental data for this compound is not widely published, this document serves as both a theoretical framework and a practical guide for research scientists. It outlines the critical physicochemical properties to be assessed, explains the rationale behind the selection of experimental methods, and provides robust, step-by-step protocols for their determination. Our objective is to empower drug development professionals to perform a thorough and meaningful characterization of this, and similar, novel chemical entities.

Part 1: Molecular Blueprint and In Silico Assessment

Before embarking on laboratory-based characterization, a foundational understanding can be derived from the molecule's structure. Computational, or in silico, tools provide rapid, cost-effective predictions that guide subsequent experimental design.

The structure of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid contains multiple sites for hydrogen bonding and ionization, which are critical drivers of its physical properties.

Chemical Structure:

A primary in silico evaluation involves assessing compliance with established "drug-likeness" guidelines, such as Lipinski's Rule of Five.[4][5][6] These rules are empirical observations for compounds that are likely to have good oral bioavailability.[7][8]

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 219.19 g/mol | < 500 Daltons | Yes |

| Hydrogen Bond Donors | 3 (amine -NH₂, acid -OH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 6 (tetrazole N₄, carbonyl O, hydroxyl O) | ≤ 10 | Yes |

| Calculated LogP (XLogP3) | ~0.5 - 1.5 (estimated) | ≤ 5 | Yes |

Interpretation: The initial computational assessment suggests that 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid possesses a favorable "drug-like" profile. Its molecular weight is low, and its hydrogen bonding capacity falls well within the recommended ranges. The predicted lipophilicity (LogP) is low, suggesting the compound is relatively polar. This profile indicates that poor permeability is less likely to be a barrier, but low aqueous solubility could be a potential challenge that requires experimental verification.

Part 2: Experimental Determination of Core Physicochemical Properties

While in silico predictions are valuable, they are no substitute for empirical data. The following sections detail the experimental workflows for determining the most critical physicochemical properties that govern a drug's behavior.

Aqueous Solubility (S)

Causality & Importance: Aqueous solubility is arguably the most critical physicochemical property for orally administered drugs.[9] A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[10] Poor solubility is a leading cause of failure for drug candidates.[11] We must experimentally determine both the thermodynamic and kinetic solubility to fully understand the compound's behavior. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility mimics conditions often found in high-throughput screening assays.[12][13]

Workflow for Solubility Determination

Caption: Experimental workflows for thermodynamic and kinetic solubility.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the "gold standard" for its accuracy in determining the equilibrium solubility of a compound.[14]

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Addition of Compound: Add an excess amount of solid 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid to a series of glass vials containing the PBS buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. For accuracy, filter the aliquot through a 0.22 µm syringe filter (polyvinylidene fluoride, PVDF, is recommended to minimize nonspecific binding).

-

Quantification: Prepare a standard curve of the compound at known concentrations. Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[15]

-

Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.

Acidity Constant (pKa)

Causality & Importance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[16] For 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, three functional groups can ionize: the carboxylic acid (acidic), the amino group (basic), and the tetrazole ring (acidic). The ionization state profoundly impacts solubility, permeability across biological membranes, and binding to the target protein.[10][17] For instance, the solubility of an acid increases dramatically at a pH above its pKa.[12]

Relationship between pH, pKa, and Ionization State

Caption: Predicted ionization states of the molecule across a pH range.

Experimental Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values, provided a sufficient quantity of pure compound is available.[18][19]

-

System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers at pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water to create a solution of at least 10⁻⁴ M.[19] If solubility is low, a co-solvent like methanol can be used, but the results will need to be extrapolated back to a fully aqueous environment. A background electrolyte (e.g., 0.15 M KCl) should be added to maintain constant ionic strength.[19]

-

Acidic Titration: To determine the pKa of the basic amino group, first acidify the solution to ~pH 2 with 0.1 M HCl.

-

Titration Run: Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the titration curve.[19] Multiple pKa values will be observed for this polyprotic molecule.

-

Basic Titration (Optional): To confirm the acidic pKa values, a separate experiment can be run by starting with the sample at a neutral pH and titrating with 0.1 M HCl.

Lipophilicity (LogP and LogD)

Causality & Importance: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic clearance.[4] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water. For ionizable molecules like the one , the distribution coefficient (LogD) is more biologically relevant, as it measures lipophilicity at a specific pH, accounting for all ionic species.

Experimental Protocol: LogP/LogD Determination via Shake-Flask Method

-

Phase Preparation: Prepare octan-1-ol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD₇.₄) that have been pre-saturated with each other by mixing and allowing them to separate overnight.

-

Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated octan-1-ol. The starting concentration should be low enough to avoid solubility issues in either phase.

-

Equilibration: Seal the vial and shake vigorously for 1-2 hours to ensure thorough mixing, followed by a period of rest or centrifugation to allow for complete phase separation.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a validated HPLC-UV method.

-

Calculation:

-

The concentration in the octanol phase is determined by mass balance: [Octanol] = ([Initial Aqueous] - [Final Aqueous]) * (V_aqueous / V_octanol).

-

LogD = log₁₀([Octanol] / [Final Aqueous]).

-

To determine the intrinsic LogP (for the neutral species), this experiment must be repeated at a pH where the compound is fully un-ionized, which can be challenging for a zwitterionic molecule.

-

Part 3: Data Synthesis and Implications for Drug Development

A comprehensive physicochemical profile is more than a list of numbers; it is a predictive tool for a compound's in vivo journey.

Summary of Physicochemical Properties

| Parameter | Experimental Method | Importance in Drug Development | Target Range (Guideline) |

| Thermodynamic Solubility | Shake-Flask | Determines maximum absorption potential. | > 50 µg/mL |

| Kinetic Solubility | Nephelometry/UV | Predicts behavior in HTS assays; flags precipitation risk. | > 50 µg/mL |

| pKa₁ (Carboxylic Acid) | Potentiometric Titration | Governs solubility in the stomach and intestine. | 3 - 5 |

| pKa₂ (Aromatic Amine) | Potentiometric Titration | Influences charge at physiological pH. | 3 - 5 |

| pKa₃ (Tetrazole) | Potentiometric Titration | Modulates overall acidity and charge state. | 4 - 6 |

| LogD at pH 7.4 | Shake-Flask | Predicts membrane permeability and plasma protein binding. | 1 - 3 |

Integrated Interpretation:

The expected results for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid would likely show it to be a polar molecule with multiple ionization centers. Its solubility will be highly pH-dependent, likely increasing significantly at pH values above the pKa of the carboxylic acid and tetrazole groups.[12] The LogD at physiological pH 7.4 is expected to be low, indicating high polarity. While this is beneficial for solubility, it may present a challenge for passive diffusion across the lipid bilayers of cell membranes.

This complete dataset allows medicinal chemists and formulation scientists to make informed decisions. If solubility is low, formulation strategies like salt formation or amorphous solid dispersions can be explored. If permeability is a concern due to low LogD, the chemical structure might be modified to increase lipophilicity, while carefully monitoring the other properties to maintain a balanced profile.

Conclusion

The rigorous physicochemical characterization of a novel compound such as 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a cornerstone of successful drug development. It transforms the molecule from a static chemical structure into a dynamic entity with predictable behavior in a biological context. By employing the robust experimental protocols outlined in this guide—for determining solubility, pKa, and lipophilicity—researchers can proactively identify potential liabilities, optimize molecular design, and significantly reduce the rate of attrition in the preclinical and clinical phases.[11] This foundational knowledge is indispensable for navigating the complex path from a promising lead compound to a viable therapeutic agent.

References

- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.

- Grokipedia. (n.d.). Lipinski's rule of five.

- Wikipedia. (n.d.). Lipinski's rule of five.

- GARDP Revive. (n.d.). Lipinski's Rule of 5.

- G. M. Keserű, G. M. Makara. (2009). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.

- (2015). Importance of Physicochemical Properties In Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. PDF.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Slideshare. (n.d.).

- ResearchGate. (2018). Physical Properties in Drug Design.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- A. V. P. M. Nunes, et al. (2010).

- Creative Bioarray. (n.d.).

- A. Fakhree, A. Jouyban. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- (2013).

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- A. Nunes, et al. (2010).

- Y. Zou, et al. (2020). Bioisosteres in drug discovery: focus on tetrazole. Future Med. Chem., 12(2), 91-93.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles » Growing Science [growingscience.com]

- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 12. pharmatutor.org [pharmatutor.org]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide on the Potential Mechanisms of Action of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes established knowledge of its core structural motifs—the aminobenzoic acid scaffold and the tetrazole ring—to postulate and detail several plausible biological activities. These include roles as an antimicrobial agent via folate synthesis inhibition, an antihypertensive agent through angiotensin II receptor blockade, and as a potential therapeutic in oncology and inflammatory diseases. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing theoretical frameworks, detailed experimental protocols, and visual representations of potential signaling pathways to facilitate hypothesis-driven investigation.

Introduction: Deconstructing a Molecule of Therapeutic Potential

The compound 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid presents a compelling case for multifaceted pharmacological investigation. Its structure marries two key pharmacophores: the aminobenzoic acid moiety, a known player in antimicrobial chemotherapy, and a tetrazole ring, a widely utilized bioisostere for carboxylic acids in modern drug design. This unique combination suggests that the compound could exhibit a range of biological activities, making it a promising candidate for drug discovery and development programs. This guide will dissect the potential mechanisms of action stemming from these structural features, providing a roadmap for its systematic evaluation.

Postulated Mechanism 1: Inhibition of Folate Synthesis – An Antimicrobial Avenue

The structural similarity of the aminobenzoic acid portion of our target molecule to para-aminobenzoic acid (PABA) is a strong indicator of potential antimicrobial activity. PABA is a crucial precursor for the synthesis of folic acid in many bacteria, a pathway absent in humans who obtain folate from their diet[1][2].

The Scientific Rationale

Bacteria utilize the enzyme dihydropteroate synthase (DHPS) to condense PABA with dihydropterin pyrophosphate, forming dihydropteroate, a key intermediate in the folate pathway[3][4]. Sulfonamide antibiotics, which are structural analogs of PABA, act as competitive inhibitors of DHPS, thereby halting bacterial growth[5]. It is therefore highly plausible that 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid could act as a PABA analog and inhibit DHPS.

Proposed Signaling Pathway

The proposed mechanism involves the competitive inhibition of DHPS, leading to the depletion of dihydrofolate and subsequently tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids.

Experimental Protocol: DHPS Inhibition Assay

Objective: To determine the inhibitory potential of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid on dihydropteroate synthase.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant DHPS from a model organism (e.g., E. coli or B. anthracis) is expressed and purified.

-

Prepare stock solutions of PABA and dihydropterin pyrophosphate (DHPP).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

Each well will contain a reaction buffer (e.g., Tris-HCl with MgCl2), DHPS enzyme, and DHPP.

-

Add varying concentrations of the test compound to the wells. A known DHPS inhibitor (e.g., sulfamethoxazole) will be used as a positive control, and a vehicle control (DMSO) will also be included.

-

Initiate the reaction by adding PABA.

-

The reaction progress can be monitored by measuring the consumption of PABA or the formation of dihydropteroate using a spectrophotometric or fluorometric method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Postulated Mechanism 2: Angiotensin II Receptor Blockade – A Cardiovascular Application

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a key feature in many angiotensin II receptor blockers (ARBs)[6]. This structural mimicry suggests that 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid could function as an ARB.

The Scientific Rationale

ARBs, such as losartan and valsartan, are widely used to treat hypertension[7]. They competitively block the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure[8][9]. The tetrazole moiety in these drugs plays a crucial role in binding to the receptor[10][11][12].

Proposed Signaling Pathway

The proposed mechanism involves the blockade of the AT1 receptor, thereby inhibiting the downstream signaling cascade initiated by angiotensin II.

Experimental Protocol: AT1 Receptor Binding Assay

Objective: To assess the binding affinity of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid to the angiotensin II type 1 (AT1) receptor.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., HEK293 or CHO cells).

-

-

Radioligand Binding Assay:

-

The assay is performed in a 96-well filter plate format.

-

Each well will contain the prepared cell membranes, a radiolabeled AT1 receptor antagonist (e.g., [³H]losartan), and varying concentrations of the test compound.

-

A known AT1 receptor blocker (e.g., losartan) will be used as a positive control.

-

Incubate the mixture to allow for binding equilibrium.

-

Separate the bound and free radioligand by vacuum filtration.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the Ki (inhibition constant) value by fitting the data to a competitive binding model.

-

Postulated Mechanism 3: Anticancer Activity – A Multifaceted Approach

Tetrazole-containing compounds have demonstrated a range of anticancer activities through various mechanisms[6][13][14].

The Scientific Rationale

The potential anticancer mechanisms for tetrazole derivatives include:

-

Induction of Oxidative Stress: Some tetrazole compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells[13].

-

Targeting Apoptotic Pathways: Certain tetrazole derivatives have been shown to interact with key proteins in the apoptotic pathway, such as BCL2, promoting cancer cell death[15][16].

-

Modulation of Nuclear Receptors: Some tetrazole-containing molecules can act as ligands for nuclear receptors like RXRα, which are implicated in cancer development[17].

Proposed Signaling Pathway: BCL2 Inhibition

A plausible mechanism involves the direct or indirect inhibition of the anti-apoptotic protein BCL2, leading to the activation of the intrinsic apoptotic pathway.

Experimental Protocol: Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid on cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., breast, lung, colon).

-

-

Cell Viability Assay (MTT or CellTiter-Glo):

-

Seed the cells in 96-well plates and treat them with a range of concentrations of the test compound for 24, 48, and 72 hours.

-

Assess cell viability using a standard MTT or CellTiter-Glo assay.

-

Calculate the IC50 value for each cell line at each time point.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the test compound at its IC50 concentration.

-

After the treatment period, stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Postulated Mechanism 4: Anti-inflammatory Activity

Derivatives of tetrazole have also been reported to possess anti-inflammatory properties[18][19][20].

The Scientific Rationale

The anti-inflammatory effects of tetrazole-containing compounds could be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways such as the NF-κB pathway[21].

Proposed Experimental Workflow

A systematic approach to investigate the anti-inflammatory potential of the compound is outlined below.

Experimental Protocol: In Vitro Anti-inflammatory Screening

Objective: To screen for the anti-inflammatory activity of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in a cell-based model.

Methodology:

-

Cell Culture and Treatment:

-

Culture murine macrophage cells (e.g., RAW 264.7).

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

-

Nitric Oxide (NO) Measurement:

-

After 24 hours of LPS stimulation, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

-

Cytokine Measurement:

-

Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

-

-

Western Blot Analysis:

-

Analyze the expression levels of key inflammatory proteins such as COX-2, iNOS, and the activation of the NF-κB pathway in cell lysates by Western blotting.

-

Conclusion and Future Directions

The structural features of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid strongly suggest its potential as a pharmacologically active agent with multiple possible mechanisms of action. This guide has outlined four plausible pathways: antimicrobial via folate synthesis inhibition, antihypertensive through angiotensin II receptor blockade, anticancer via apoptosis induction, and anti-inflammatory activity. The provided experimental protocols offer a starting point for the systematic investigation of these hypotheses. Further research, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analyses, will be crucial to fully elucidate the therapeutic potential of this promising compound.

References

-

Synthesis, in silico studies, and in vitro biological evaluation of newly-designed 5-amino-1 H-tetrazole-linked 5-fluorouracil analog as a potential antigastric-cancer agent. PubMed. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH. [Link]

-

The angiotensin receptor antagonist 2-ethoxy-1-[[2'-(1H- tetrazol-5-yl) biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV11974) attenuates the tubuloglomerular feedback response during NO synthase blockade in rats. PubMed. [Link]

-

Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. ACS Publications. [Link]

-

Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

-

Synthesis, in silico studies, and in vitro biological evaluation of newly-designed 5-amino-1H-tetrazole-linked 5-fluorouracil analog as a potential antigastric-cancer agent. ResearchGate. [Link]

-

The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs. PubMed. [Link]

-

Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. ResearchGate. [Link]

-

Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. PubMed. [Link]

-

(PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate. [Link]

-

Angiotensin II receptor blockers. Mayo Clinic. [Link]

-

Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents. PubMed. [Link]

-

What are DHPS inhibitors and how do they work?. Patsnap Synapse. [Link]

-

In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. PMC. [Link]

-

Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. ResearchGate. [Link]

-

Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. ResearchGate. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Scilit. [Link]

-

Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science Publisher. [Link]

-

Synthesis, Characterization, Antibacterial & Anti- Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. Semantic Scholar. [Link]

-

Divergent Spatiotemporal Interaction of Angiotensin Receptor Blocking Drugs with Angiotensin Type 1 Receptor. PMC. [Link]

-

Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. PMC. [Link]

-

Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. PubMed. [Link]

-

Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. PubMed. [Link]

-

Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis. ASM Journals. [Link]

-

Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. ResearchGate. [Link]

- Nonpeptide angiotensin II receptor antagonists. 2. Design, synthesis, and structure-activity relationships of 2-alkyl-4-(1H-pyrrol-1-yl)-1H-imidazole derivatives: profile of 2-propyl-1-[[2'-(1H-tetrazol-5-yl) - PubMed. https://pubmed.ncbi.nlm.nih.gov/8360871/

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]

-

Mechanism of action of tetrazole‐derived anticancer agents. ResearchGate. [Link]

-

Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. NIH. [Link]

-

Compound | AntibioticDB. [Link]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. [Link]

-

Dihydropteroate. Wikipedia. [Link]

-

Dihydropteroate Synthase (DHPS). Biology. [Link]

Sources

- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. Dihydropteroate - Wikipedia [en.wikipedia.org]

- 4. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]

- 5. Compound | AntibioticDB [antibioticdb.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, in silico studies, and in vitro biological evaluation of newly-designed 5-amino-1 H-tetrazole-linked 5-fluorouracil analog as a potential antigastric-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sphinxsai.com [sphinxsai.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid crystal structure analysis

Beginning Data Collection

I've started with comprehensive Google searches, focusing on 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. So far, I'm gathering fundamental information on its synthesis, known properties, and any crystal structure data that might already exist. I'm also starting to look for established methodologies and best practices for this compound.

Planning Guide Structure

I'm now outlining a detailed structure for the technical guide. The introduction will cover the compound's basics and importance. I plan to delve deep into crystal growth techniques, followed by a dedicated section on the principles and protocol of single-crystal X-ray diffraction. A significant portion will be devoted to crystal structure analysis and another to physicochemical characterization.

Expanding Search Parameters

I'm now expanding my Google searches to include established X-ray diffraction methods and co-crystallization techniques relevant to organic compounds. I'm also looking for data on intermolecular interactions and spectroscopic/thermal analysis methods. The goal is to build a thorough foundation for both the methodology and guide structure.

Exploring Initial Data Points

I've begun my search and have uncovered some relevant papers. I've found synthesis reports and crystal structures of various tetrazole-benzoic acid derivatives. While not a perfect match yet, these provide a useful starting point to narrow my search and hone in on the precise details I need.

Reviewing Relevant Analogues

I've been going through some literature, and, while I haven't found the exact structure I need, I now have a good handle on some close relatives. I've got detailed data on tetrazole-benzoic acid derivatives, particularly their crystal structures, including hydrogen bonding and π–π stacking. I'm also up-to-date with tetrazole synthesis and its use as a bioisostere. This solidifies my approach, enabling me to construct the guide as a hypothetical case study.

Planning Guide Construction

I've made good progress. I've compiled several relevant papers describing tetrazole-containing benzoic acid derivatives, which provide key structural data. While I have not found the specific target, I can now move forward with a hypothetical case study. I have outlined a plan to synthesize the experimental protocols, hypothesize the target's behavior, and create realistic crystallographic data tables and diagrams, and have prepared a rough structure for the guide.

Defining Guide Scope

My search provided valuable, albeit indirect, information. I've gathered crystal structure data on similar tetrazole-containing benzoic acid derivatives and also found context on tetrazole synthesis as a carboxylic acid bioisostere. While I lack the exact molecule's structure, I can create a hypothetical guide, leveraging closely related structures. I can use the existing data to plan experimental protocols, hypothesize the target's behavior, and create realistic data tables and diagrams for my guide. I can now start to outline a complete technical guide.

Spectroscopic Characterization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining data from analogous structures, including aminobenzoic acid derivatives and substituted tetrazoles, we present a robust, scientifically grounded framework for the structural elucidation of this compound. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of new chemical entities.

Introduction: The Structural Rationale

The molecule 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid integrates several key functional groups onto a central benzene ring: a carboxylic acid, an amino group, and a tetrazole heterocycle. The spatial arrangement and electronic interplay of these groups dictate a unique spectroscopic fingerprint. The tetrazole moiety, in particular, is a well-recognized bioisostere for carboxylic acids in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] A thorough spectroscopic characterization is therefore paramount for confirming the successful synthesis and purity of this compound, as well as for understanding its chemical properties.

This guide will deconstruct the molecule to predict the expected outcomes of the most common and powerful analytical techniques used for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom and the connectivity of the molecular framework.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum, likely recorded in a polar aprotic solvent such as DMSO-d₆ to ensure solubility and preserve the acidic and amine protons, would exhibit distinct signals for the aromatic protons, the tetrazole proton, the amine protons, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale and Comparative Data |

| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet | Carboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding. Data for similar benzoic acid derivatives in DMSO-d₆ show signals in this region.[2] |

| Tetrazole (C-H) | ~9.5 | Singlet | The proton on the tetrazole ring is in a highly electron-deficient environment, leading to a significant downfield shift. The parent 1,2,3,4-tetrazole shows a signal at approximately δ 9.5 ppm in D₂O.[3] Its singlet nature arises from the absence of adjacent protons for coupling.[3] |

| Aromatic (H-3) | ~8.2 | Doublet | This proton is ortho to the electron-withdrawing carboxylic acid and the tetrazole ring, leading to a downfield shift. |

| Aromatic (H-6) | ~7.8 | Doublet | Positioned ortho to the electron-donating amino group, this proton would be expected to be more shielded than H-3. |

| Aromatic (H-4) | ~7.5 | Doublet of Doublets | This proton is meta to both the carboxylic acid and the amino group, and will show coupling to both H-3 and H-6. |

| Amino (-NH₂) | ~5.0-6.0 | Broad Singlet | The chemical shift of amine protons can vary depending on solvent and concentration. In DMSO-d₆, they are often observed as a broad singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon skeleton. The presence of the electron-withdrawing tetrazole and carboxylic acid groups, alongside the electron-donating amino group, will significantly influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |

| Carboxylic Acid (-COOH) | ~167 | The carbonyl carbon of a benzoic acid derivative typically resonates in this downfield region.[2] |

| Tetrazole (C-H) | ~145-150 | The carbon atom within the tetrazole ring is expected to be significantly deshielded. |

| Aromatic (C-2) | ~140 | This carbon is attached to the electron-withdrawing tetrazole ring. |

| Aromatic (C-5) | ~148 | This carbon is attached to the electron-donating amino group. |

| Aromatic (C-1) | ~125 | This carbon is attached to the carboxylic acid group. |

| Aromatic (C-3, C-4, C-6) | ~115-135 | The remaining aromatic carbons will have shifts influenced by the combined electronic effects of the substituents. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to encompass the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

NMR Workflow Visualization

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid will be characterized by the vibrational modes of its key functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Carboxylic Acid (-OH) | 3300-2500 | Broad | O-H stretch, indicative of hydrogen bonding.[4] |

| Amino (-NH₂) | 3500-3300 | Medium | N-H stretch (symmetric and asymmetric). |

| Aromatic (C-H) | 3100-3000 | Medium-Weak | C-H stretch. |

| Carboxylic Acid (C=O) | ~1700 | Strong | C=O stretch.[2] |

| Aromatic (C=C) | 1600-1450 | Medium | C=C ring stretches. |

| Tetrazole Ring | 1100-900 | Medium | Ring vibrations.[5] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is collected.

-

The sample spectrum is then recorded.

-

The instrument software automatically subtracts the background from the sample spectrum.

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

IR Spectroscopy Workflow Visualization

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns.

Predicted Mass Spectrum

For 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (C₈H₇N₅O₂), the expected exact mass is 205.06 g/mol .

-

Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In electrospray ionization (ESI), which is a soft ionization technique suitable for this type of molecule, a prominent peak at m/z 206 (for [M+H]⁺) or m/z 204 (for [M-H]⁻) is expected.

-

Key Fragmentation Patterns:

-

Loss of H₂O: A fragment corresponding to the loss of water from the carboxylic acid group.

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids.

-

Loss of N₂: The tetrazole ring can undergo fragmentation with the loss of a molecule of nitrogen.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source is ideal.

-

Data Acquisition: The sample solution is infused into the ESI source. Mass spectra are acquired in both positive and negative ion modes to determine the best ionization conditions.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The exact mass measurement is used to confirm the elemental composition.

Mass Spectrometry Workflow Visualization

Caption: Workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust predictive framework for the characterization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. The predicted NMR, IR, and MS data, based on the well-established spectroscopic properties of its constituent functional groups and analogous structures, offer a detailed fingerprint for this molecule. Researchers synthesizing this compound can use this guide as a reference for interpreting their experimental data, ensuring accurate structural confirmation. The provided protocols and workflows represent standard, reliable methods for obtaining high-quality spectroscopic data for this class of compounds.

References

- Technical Support Center: Interpreting Complex NMR Spectra of Tetrazole Derivatives - Benchchem. (n.d.).

- Thayer, M. P., McGuire, C., Stennett, E. M., Lockhart, M. K., Canache, D., Novak, M., & Schmidtke, S. J. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227–232.

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI.

- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University.

- Alcolea Palafox, M. (1996). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Spectroscopy Letters, 29(4), 609-629.

- (PDF) Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. (n.d.). ResearchGate.

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).

- 1 H-NMR data of the tetrazole compounds | Download Table. (n.d.). ResearchGate.

- 13 C-NMR spectra of tetrazole functional monomer (MTet) recorded in DMSO-d 6. (n.d.).

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). (n.d.). Human Metabolome Database.

- 5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid. (n.d.). PubChem.

- X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. (n.d.). Growing Science.

- SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (n.d.). КиберЛенинка.

- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- benzoic acid, 2-[[3-(1H-tetrazol-1-yl)benzoyl]amino]-, ethyl ester. (n.d.).

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, a molecule of significant interest in pharmaceutical research. The document elucidates the theoretical principles governing its solubility in various solvents and provides a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to support formulation development, lead optimization, and other critical research and development activities.[1][2][3]

Introduction: Understanding the Physicochemical Landscape

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a heterocyclic compound featuring a complex interplay of functional groups that dictate its physicochemical properties, most notably its solubility. The molecule's structure, comprising a benzoic acid moiety, an amino group, and a tetrazole ring, suggests a nuanced solubility profile that is highly dependent on the surrounding solvent environment.

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4][5] Polar functional groups, such as the carboxylic acid and amino groups, favor interactions with polar solvents, while the aromatic benzene ring contributes to some non-polar character. The tetrazole ring, often employed as a bioisostere for a carboxylic acid, is ionizable and contributes to the molecule's acidic nature and potential for hydrogen bonding.[6][7]

Given the presence of both an acidic carboxylic acid group and a basic amino group, 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an amphoteric molecule. This characteristic is pivotal, as its solubility in aqueous media is expected to be significantly influenced by pH.[8] At its isoelectric point, the molecule will exist predominantly as a zwitterion with minimal net charge, leading to reduced solubility. In acidic or basic solutions, the molecule will form a salt, increasing its polarity and, consequently, its aqueous solubility.[4]

Theoretical Framework for Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[9] For 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, several key factors govern its dissolution:

-

Solvent Polarity: The compound's multiple polar functional groups suggest a higher affinity for polar solvents like water, methanol, and ethanol over non-polar solvents such as hexane or toluene.[5]

-

pH-Dependent Ionization: The carboxylic acid and tetrazole moieties are acidic, while the amino group is basic. The equilibrium between the neutral molecule and its ionized forms is pH-dependent and can be a primary driver of aqueous solubility.[10]

-

Hydrogen Bonding: The presence of hydrogen bond donors (amino and carboxylic acid groups) and acceptors (tetrazole and carboxylic acid groups) facilitates strong interactions with protic solvents, enhancing solubility.

-

Crystal Lattice Energy: The energy required to overcome the intermolecular forces in the solid-state crystal lattice will also influence solubility. Polymorphism, the existence of different crystal forms, can lead to variations in solubility.[11]

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[1][12][13] This method is reliable and widely used for its accuracy in establishing the equilibrium solubility.[1][12]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified.[14]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Solutions and Standards:

-

Prepare a stock solution of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid of a known concentration in a suitable solvent (e.g., methanol or DMSO) for creating a calibration curve.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to be used in the analytical method.

-

-

Sample Preparation:

-

Add an excess of the solid compound to a series of vials containing a precise volume (e.g., 2 mL) of the desired solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, acetonitrile, DMSO). Ensure there is a visible excess of solid material.[1]

-

-

Equilibration:

-

Phase Separation:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter (low protein binding, e.g., PVDF) to remove any remaining solid particles. The potential for filter sorption should be considered, especially for poorly soluble compounds.[12]

-

-

Quantification:

-

Dilute the filtered sample with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][9]

-

The use of HPLC is advantageous as it can separate the analyte from any potential impurities or degradation products.[1]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

-

Method Validation

To ensure the reliability of the solubility data, the analytical method used for quantification must be validated.[16][17] Key validation parameters include:

-

Specificity: The ability of the method to differentiate the analyte from other components.[16]

-

Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration.

-

Accuracy: The closeness of the measured value to the true value.[16]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18]

Expected Solubility Profile and Data Interpretation

Table 1: Predicted Solubility of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The compound's polar functional groups can form strong hydrogen bonds with these solvents. |

| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the molecule. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

| Aqueous Acidic | 0.1 M HCl | High | The amino group will be protonated, forming a more soluble cationic salt. |

| Aqueous Basic | 0.1 M NaOH | High | The carboxylic acid and tetrazole groups will be deprotonated, forming a more soluble anionic salt. |

The pH-solubility profile is expected to be "U-shaped," with the lowest solubility at the isoelectric point and increasing solubility at lower and higher pH values.

Conclusion

The solubility of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a multifaceted property governed by the interplay of its functional groups and the nature of the solvent. This guide has provided a robust theoretical framework for understanding these interactions and a detailed, validated experimental protocol for the accurate determination of its solubility. By applying the principles and methodologies outlined herein, researchers can generate reliable solubility data, a critical step in advancing the development of new therapeutic agents.

References

- Spectroscopic Techniques - Solubility of Things. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).

- Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).

- Validation of Analytical Methods | Solubility of Things. (n.d.).

- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (n.d.).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).

- Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC - NIH. (n.d.).

- Biological Potentials of Substituted Tetrazole Compounds - Pharmaceutical Methods. (n.d.).

- Classification of organic compounds By solubility. (n.d.).

- Solubility of organic compounds (video) - Khan Academy. (n.d.).

- 5-Amino-2-hydroxybenzoic acid for synthesis 89-57-6 - Sigma-Aldrich. (n.d.).

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025, December 8).

- Method development and validation for dissolution testings - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).

- Solubility of Organic Compounds - Chemistry Steps. (n.d.).

- 5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid - PubChem. (n.d.).

- 2-amino-4-(1h-tetrazol-5-yl)benzoic acid. (n.d.).

- Solubility - What dissolves in What? - Chemistry LibreTexts. (2023, January 22).

- Analytical Method Selection for Drug Product Dissolution Testing. (n.d.).

- Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF - ResearchGate. (2025, August 10).

- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024, December 5).

- The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.).

- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.).

- SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY Текст научной статьи по специальности - КиберЛенинка. (n.d.).

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC - NIH. (2023, February 16).

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (n.d.).

- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - MDPI. (n.d.).

- Benzoic acid - Wikipedia. (n.d.).

- 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168 - PubChem. (n.d.).

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Khan Academy [khanacademy.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. phmethods.net [phmethods.net]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. improvedpharma.com [improvedpharma.com]

- 10. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. enamine.net [enamine.net]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 18. rjpbcs.com [rjpbcs.com]

potential therapeutic targets of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Abstract

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a novel chemical entity with a structure amenable to interaction with multiple biological targets. This guide provides a comprehensive analysis of its potential therapeutic applications by dissecting its core chemical motifs—the aminobenzoic acid scaffold and the tetrazole ring. We hypothesize and explore three primary classes of potential therapeutic targets: enzymes involved in inflammation (e.g., cyclooxygenases), G-protein coupled receptors (e.g., angiotensin II receptor), and enzymes involved in folate metabolism (e.g., dihydrofolate reductase). For each potential target, this document outlines the scientific rationale, proposes detailed experimental workflows for validation, and discusses the potential therapeutic implications. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new molecular entities.

Introduction: Unveiling the Therapeutic Potential

The quest for novel therapeutics often begins with the identification of small molecules that possess unique structural features conducive to specific and potent interactions with biological targets. 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid presents such a case. Its architecture, featuring an aminobenzoic acid core linked to a tetrazole ring, suggests a rich pharmacophore with the potential for diverse biological activities.

-

The Aminobenzoic Acid Scaffold: Derivatives of aminobenzoic acid are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects. The presence of the amino and carboxylic acid groups allows for a variety of interactions, such as hydrogen bonding and ionic interactions, with protein targets.

-